molecular formula C7H8N2O B13836083 3-Amino-1-but-1-en-3-ynylazetidin-2-one

3-Amino-1-but-1-en-3-ynylazetidin-2-one

Cat. No.: B13836083
M. Wt: 136.15 g/mol
InChI Key: BAYNWWJGVSATSB-UHFFFAOYSA-N
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Description

3-Amino-1-but-1-en-3-ynylazetidin-2-one is a unique organic compound characterized by its azetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-but-1-en-3-ynylazetidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-but-1-en-3-ynylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-but-1-en-3-ynylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-but-1-en-3-ynylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: Known for its use in agriculture as a herbicide.

    Thiazoles: Exhibits diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-Amino-1-but-1-en-3-ynylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-amino-1-but-1-en-3-ynylazetidin-2-one

InChI

InChI=1S/C7H8N2O/c1-2-3-4-9-5-6(8)7(9)10/h1,3-4,6H,5,8H2

InChI Key

BAYNWWJGVSATSB-UHFFFAOYSA-N

Canonical SMILES

C#CC=CN1CC(C1=O)N

Origin of Product

United States

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